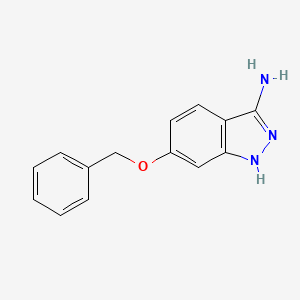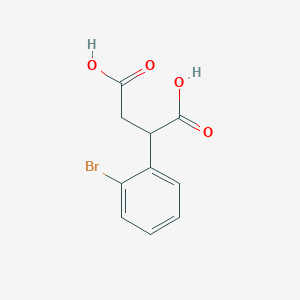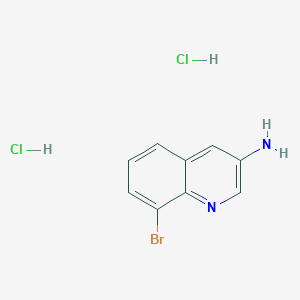![molecular formula C11H12N2O3 B1373484 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1152531-58-2](/img/structure/B1373484.png)
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Descripción general
Descripción
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: is a chemical compound that features a phenol group substituted with a 3-ethyl-1,2,4-oxadiazole moiety via a methoxy linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence their interaction with biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazole compounds , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
1,2,4-oxadiazole compounds have been reported to exhibit anti-infective and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methanol to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology and Medicine: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its potential use in drug development and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparación Con Compuestos Similares
- 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
- 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
- 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Comparison: 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its biological activity and chemical reactivity. Compared to its methyl, propyl, and isopropyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and potency in biological assays .
Propiedades
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-10-12-11(16-13-10)7-15-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZYWMWBLHHQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)


![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)
